molecular formula C19H24N4O5 B11426494 dimethyl 1-(1-oxo-1-{[4-(propan-2-yl)phenyl]amino}butan-2-yl)-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-(1-oxo-1-{[4-(propan-2-yl)phenyl]amino}butan-2-yl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11426494
M. Wt: 388.4 g/mol
InChI Key: WFYOZBJWNWOWOJ-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 1-(1-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring substituted with dimethyl groups and a carbamoylpropyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 1-(1-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 1-(1-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,5-DIMETHYL 1-(1-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-(1-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Share a similar heterocyclic structure but with different nitrogen positioning.

    Indole Derivatives: Contain a fused benzene and pyrrole ring, differing in structure and properties.

    Thiadiazole Derivatives: Another class of heterocycles with sulfur and nitrogen atoms.

Uniqueness

4,5-DIMETHYL 1-(1-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of both dimethyl and carbamoylpropyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H24N4O5

Molecular Weight

388.4 g/mol

IUPAC Name

dimethyl 1-[1-oxo-1-(4-propan-2-ylanilino)butan-2-yl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C19H24N4O5/c1-6-14(17(24)20-13-9-7-12(8-10-13)11(2)3)23-16(19(26)28-5)15(21-22-23)18(25)27-4/h7-11,14H,6H2,1-5H3,(H,20,24)

InChI Key

WFYOZBJWNWOWOJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(C)C)N2C(=C(N=N2)C(=O)OC)C(=O)OC

Origin of Product

United States

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